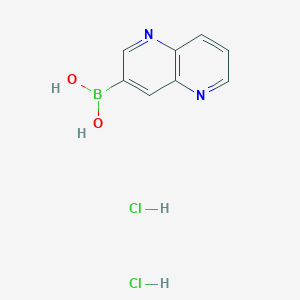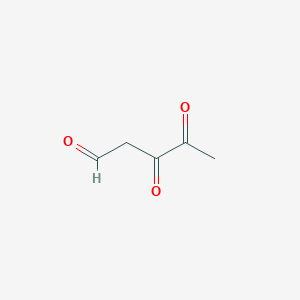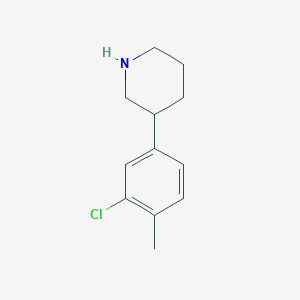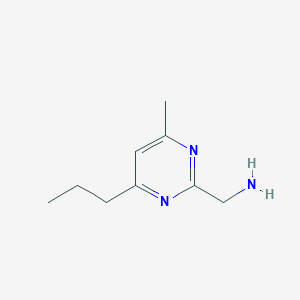![molecular formula C7H14N4 B13531510 1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine](/img/structure/B13531510.png)
1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and material science .
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine typically involves the reaction of appropriate amines with triazole derivatives. One common method includes the reaction of 1,2,4-triazole with 1,1-dimethyl-3-chloropropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for triazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions where the triazole ring acts as a nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated triazole derivatives .
Applications De Recherche Scientifique
1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects . For example, triazole derivatives are known to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, making them effective antifungal agents .
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-3-[1,2,4]triazol-1-yl-propylamine can be compared with other similar triazole derivatives:
1,2,4-Triazole: The parent compound, which serves as the core structure for many derivatives.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Itraconazole: Another antifungal agent with a triazole moiety, used to treat various fungal infections.
Voriconazole: A triazole derivative with broad-spectrum antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other triazole derivatives .
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-methyl-4-(1,2,4-triazol-1-yl)butan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-7(2,8)3-4-11-6-9-5-10-11/h5-6H,3-4,8H2,1-2H3 |
Clé InChI |
KGGVQASNNMWGCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN1C=NC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13531458.png)










